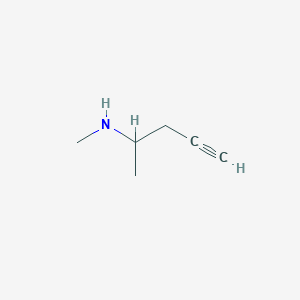
Methyl(pent-4-yn-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(pent-4-yn-2-yl)amine is an organic compound with the molecular formula C₆H₁₁N It is a member of the propargylamine family, which is characterized by the presence of a propargyl group (–C≡C–CH₂–) attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(pent-4-yn-2-yl)amine can be synthesized through several methods. One common approach involves the reaction of a propargyl halide with a primary amine under basic conditions. For example, the reaction of propargyl bromide with methylamine in the presence of a base such as sodium hydroxide can yield this compound .
Another method involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction can be catalyzed by transition metals such as copper or gold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the A3 coupling reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. Solvent-free synthesis methods are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl(pent-4-yn-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the propargyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often used.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alkenes, alkanes
Substitution: Various substituted amines
Scientific Research Applications
Methyl(pent-4-yn-2-yl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl(pent-4-yn-2-yl)amine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes such as monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like depression and Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Rasagiline: N-methyl-1-®-aminoindan, used in the treatment of Parkinson’s disease.
Selegiline: N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine, another MAO inhibitor used for Parkinson’s.
Uniqueness
Methyl(pent-4-yn-2-yl)amine is unique due to its specific propargyl group, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
N-methylpent-4-yn-2-amine |
InChI |
InChI=1S/C6H11N/c1-4-5-6(2)7-3/h1,6-7H,5H2,2-3H3 |
InChI Key |
URJXDWOPIDOYLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















